molecular formula C16H13ClINO3 B12487440 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate

Cat. No.: B12487440
M. Wt: 429.63 g/mol
InChI Key: OIJNELGTOCRAGK-UHFFFAOYSA-N
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Description

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate is an organic compound that features both carbamoyl and iodobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with {[(2-chlorophenyl)methyl]carbamoyl}methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodobenzoate group.

    Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, particularly in the formation of biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The iodobenzoate group can facilitate the compound’s incorporation into larger molecular frameworks, enhancing its functionality.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic Acid: Shares the iodobenzoate group but lacks the carbamoyl functionality.

    {[(2-Chlorophenyl)methyl]carbamoyl}methyl Chloride: Contains the carbamoyl group but lacks the iodobenzoate functionality.

    N-Phenylcarbamoyl Derivatives: Similar in structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its dual reactivity makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C16H13ClINO3

Molecular Weight

429.63 g/mol

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-iodobenzoate

InChI

InChI=1S/C16H13ClINO3/c17-13-7-3-1-5-11(13)9-19-15(20)10-22-16(21)12-6-2-4-8-14(12)18/h1-8H,9-10H2,(H,19,20)

InChI Key

OIJNELGTOCRAGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2I)Cl

Origin of Product

United States

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